REACTION_CXSMILES
|
[OH-].[Na+].CO.[C:5]([C:7]([CH3:19])([CH3:18])[CH:8]([OH:17])[CH2:9][C:10]([O:12]C(C)(C)C)=[O:11])#[N:6]>C1(C)C=CC=CC=1>[C:5]([C:7]([CH3:19])([CH3:18])[CH:8]([OH:17])[CH2:9][C:10]([OH:12])=[O:11])#[N:6] |f:0.1|
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Name
|
|
Quantity
|
113.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(CC(=O)OC(C)(C)C)O)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the reaction mixture obtained by the method of Example 2
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Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
CUSTOM
|
Details
|
to remove the toluene layer
|
Type
|
ADDITION
|
Details
|
20% Aqueous hydrochloric acid solution (67.5 g) was added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with a mixed solution (150 mL) of ethyl acetate-n-butanol (1:1)
|
Type
|
CONCENTRATION
|
Details
|
The layer of the mixed solution was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(CC(=O)O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.75 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |